molecular formula C13H26N2 B12088447 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine

4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine

Cat. No.: B12088447
M. Wt: 210.36 g/mol
InChI Key: ITDQRKKEEWINBR-UHFFFAOYSA-N
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Description

4-((Isopropyl(methyl)amino)methyl)bicyclo[222]octan-1-amine is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by further functionalization to introduce the isopropyl(methyl)amino group . The reaction conditions often include the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Isopropyl(methyl)amino)methyl)bicyclo[222]octan-1-amine stands out due to its specific functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

4-[[methyl(propan-2-yl)amino]methyl]bicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C13H26N2/c1-11(2)15(3)10-12-4-7-13(14,8-5-12)9-6-12/h11H,4-10,14H2,1-3H3

InChI Key

ITDQRKKEEWINBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC12CCC(CC1)(CC2)N

Origin of Product

United States

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